molecular formula C13H20N2 B8658644 1-(2-Aminoethyl)-N-benzylcyclobutanamine

1-(2-Aminoethyl)-N-benzylcyclobutanamine

Cat. No.: B8658644
M. Wt: 204.31 g/mol
InChI Key: DRKGJFSJDGOUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-N-benzylcyclobutanamine is an organic compound with a unique structure that includes a cyclobutyl ring and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N-benzylcyclobutanamine typically involves the reaction of cyclobutylamine with benzylamine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N-benzylcyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Aminoethyl)-N-benzylcyclobutanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-benzylcyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Amino)cyclobutyl]ethylamine
  • 2-[1-(Phenylamino)cyclobutyl]ethylamine
  • 2-[1-(Cyclohexylamino)cyclobutyl]ethylamine

Uniqueness

1-(2-Aminoethyl)-N-benzylcyclobutanamine is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-aminoethyl)-N-benzylcyclobutan-1-amine

InChI

InChI=1S/C13H20N2/c14-10-9-13(7-4-8-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11,14H2

InChI Key

DRKGJFSJDGOUTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (570 mg, 15.0 mmol) was added portionwise to a solution of [1-(benzoylamino) cyclobutyl]acetamide (687 mg, 3.00 mmol) in THF (30 mL) at room temperature over the course of 30 minutes, and the mixture was heated to reflux for 5 hours. The mixture was cooled in an ice-water bath, aqueous THF and few drops of water were added, and the mixture was allowed to stand overnight. The mixture was filtered through celite and the solution was dried over anhydrous Na2SO4. The solution was concentrated in vacuo to give the title compound as a pale yellow oil (609 mg, 99%). 1H-NMR (400 MHz, CDCl3) δ 1.65-1.80 (2H, m), 1.82 (2H, t, J=7.3 Hz), 1.86-2.02 (4H, m), 2.82 (2H, t, J=7.3 Hz), 3.65 (2H, s), 7.20-7.38 (5H, m).
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.